3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structure that includes a butyl group at the 3-position, a chloromethyl group at the 8-position, and a propyl group at the 7-position. This compound has garnered attention in scientific research due to its distinctive chemical properties and potential applications in various fields, including biology and medicinal chemistry .
The synthesis of 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
In industrial settings, continuous flow reactors may be used to enhance the consistency and yield of the synthesis process. Catalysts and optimized conditions improve efficiency, while purification techniques like recrystallization or chromatography ensure high purity of the final product .
The molecular structure of 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be represented using various notations:
InChI=1S/C13H19ClN4O2/c1-3-5-7-18-11-10(12(19)16-13(18)20)17(6-4-2)9(8-14)15-11/h3-8H2,1-2H3,(H,16,19,20)
LIGCQQYVLYWBEK-UHFFFAOYSA-N
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC
These representations provide insights into the compound's connectivity and functional groups present within its structure .
3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions:
For these reactions:
The reactions yield various derivatives:
The mechanism of action for 3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects such as enzyme inhibition or modulation of receptor signaling pathways depending on the target involved .
Property | Value |
---|---|
Molecular Formula | C13H19ClN4O2 |
Molecular Weight | 298.77 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
The compound exhibits stability under standard conditions but may react under specific circumstances such as exposure to strong oxidizing agents or bases. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry .
3-butyl-8-(chloromethyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione finds utility across multiple scientific disciplines:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7